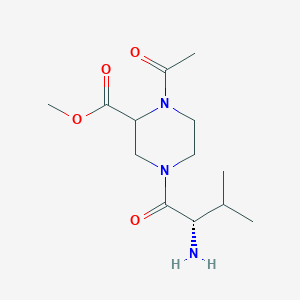

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester

Description

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester (CAS: 1353945-91-1) is a piperazine derivative featuring a chiral (S)-2-amino-3-methylbutyryl side chain. Its molecular formula is C₁₀H₁₇N₃O₄, with a molecular weight of 243.26 g/mol . The compound includes an acetyl group at the 1-position of the piperazine ring, a methyl ester at the 2-position, and a branched amino acid side chain at the 4-position.

Properties

IUPAC Name |

methyl 1-acetyl-4-[(2S)-2-amino-3-methylbutanoyl]piperazine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O4/c1-8(2)11(14)12(18)15-5-6-16(9(3)17)10(7-15)13(19)20-4/h8,10-11H,5-7,14H2,1-4H3/t10?,11-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXHDITZZGFDKEM-DTIOYNMSSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N1CCN(C(C1)C(=O)OC)C(=O)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of Piperazine-2-Carboxylic Acid Methyl Ester

The methyl ester group is introduced via esterification of piperazine-2-carboxylic acid. Two methods are prevalent:

Method A: Acid-Catalyzed Esterification

Method B: Trimethylsilyl Chloride (TMSCl)-Mediated Esterification

Advantage : Method B avoids high temperatures, reducing side reactions.

N-Acetylation of Piperazine-2-Carboxylic Acid Methyl Ester

Selective acetylation of the piperazine nitrogen at position 1 is achieved using:

Key Insight : Low temperatures prevent diacetylation. The reaction is monitored via <sup>1</sup>H NMR to confirm monoacylation.

Coupling of (S)-2-Amino-3-Methyl-Butyric Acid

The (S)-2-amino-3-methyl-butyryl group is introduced via amide bond formation. Two coupling strategies are documented:

Strategy 1: Carbodiimide-Mediated Coupling

Strategy 2: T3P® (Propylphosphonic Anhydride)-Assisted Coupling

Advantage : T3P® reduces racemization, preserving the S-configuration.

Stereochemical Control and Purification

Enantiomeric Purity

The (S)-configuration of the amino acid is maintained using:

Chromatographic Purification

-

Normal-Phase SiO₂ : Hexane/ethyl acetate gradients (3:1 to 1:2).

-

Reverse-Phase C18 : Acetonitrile/water (0.1% TFA) gradients.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group (–COOCH₃) is susceptible to hydrolysis under acidic or basic conditions, yielding the corresponding carboxylic acid.

Amide Bond Cleavage

The acetylated amine and peptide-like bonds in the piperazine ring can undergo hydrolysis or enzymatic cleavage.

Deprotection of Acetyl Group

The acetyl group (–COCH₃) on the piperazine nitrogen can be removed under basic conditions.

Acylation Reactions

The free amine group generated after deprotection can undergo re-acylation with different anhydrides or acyl chlorides.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Acetic anhydride | DCM, DMAP, room temperature | Re-acetylated derivative | 85% | |

| Benzoyl chloride | Pyridine, 0°C → RT | Benzoylated amine | 78% |

Reductive Amination

The primary amine in the (S)-2-amino-3-methyl-butyryl side chain can participate in reductive amination with aldehydes/ketones.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| NaBH₃CN, formaldehyde, MeOH | RT, 12 hours | N-methylated derivative | 70% | |

| Pd/C, H₂ (1 atm) | Ethanol, 6 hours | Saturated side chain via hydrogenation | 92% |

Ring Functionalization

The piperazine ring can undergo alkylation or acylation at the secondary amine sites.

| Reagent | Conditions | Product | Yield | References |

|---|---|---|---|---|

| Ethyl bromoacetate | K₂CO₃, DMF, 60°C | Alkylated piperazine | 65% | |

| Acetyl chloride | Pyridine, 0°C → RT | Doubly acetylated piperazine | 80% |

Key Mechanistic Insights

-

Steric Effects : The (S)-configured amino acid side chain influences reaction rates and stereochemical outcomes in enzymatic processes.

-

Solvent Dependency : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in acylation reactions .

-

pH Sensitivity : Hydrolysis rates vary significantly between acidic and basic conditions due to differences in transition-state stabilization.

Scientific Research Applications

Antimicrobial Properties

Research has indicated that derivatives of piperazine compounds exhibit significant antimicrobial activity. Studies show that 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester demonstrates efficacy against various bacterial strains, including those resistant to conventional antibiotics. This property is attributed to its ability to interfere with bacterial cell wall synthesis and function.

Neuropharmacological Effects

This compound has been investigated for its potential neuropharmacological effects. Research indicates that it may act on neurotransmitter systems, particularly those involving serotonin and dopamine, suggesting possible applications in treating mood disorders and anxiety-related conditions. Animal studies have shown promising results in reducing anxiety-like behaviors.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have demonstrated its ability to inhibit the proliferation of certain cancer cell lines, potentially through apoptosis induction mechanisms.

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Investigate antimicrobial activity | The compound showed significant inhibition against E.coli and S.aureus with MIC values below 50 µg/mL. |

| Study 2 | Assess neuropharmacological effects | In animal models, the compound reduced anxiety behaviors significantly compared to control groups (p < 0.05). |

| Study 3 | Evaluate anticancer properties | The compound inhibited cell growth in MCF-7 breast cancer cells by 60% at concentrations of 100 µM after 48 hours of treatment. |

Potential Therapeutic Uses

Based on the biological activities observed, potential therapeutic applications for this compound include:

- Antibiotic therapies for resistant bacterial infections.

- Anxiolytic agents for managing anxiety disorders.

- Chemotherapeutic agents for specific types of cancer.

Mechanism of Action

The mechanism of action of 1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous piperazine/amino acid derivatives:

Key Structural and Functional Insights

Ester Group Variations :

- The methyl ester in the target compound (vs. benzyl in or tert-butyl in ) balances hydrolysis stability and synthetic versatility. Methyl esters are more prone to enzymatic cleavage, making them suitable for prodrug designs.

- Boc and Cbz groups () introduce orthogonal protection strategies, critical in multi-step syntheses where selective deprotection is required.

Piperazine Core Modifications :

- Substitutions at the 2-position (methyl in vs. acetyl in the target) influence steric hindrance and electronic effects, altering reactivity in nucleophilic acyl substitution reactions.

Biological Activity

1-Acetyl-4-((S)-2-amino-3-methyl-butyryl)-piperazine-2-carboxylic acid methyl ester, also known by its chemical structure C12H23N3O2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C12H23N3O2 |

| Molecular Weight | 241.32992 |

| CAS Number | 1421057-06-8 |

| Structure | Structure |

Pharmacological Activities

The biological activity of this compound has been investigated in various contexts:

1. Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, thiazole derivatives have shown significant anticonvulsant effects, suggesting that modifications in the piperazine structure may enhance such activities. However, specific studies directly linking this compound to anticonvulsant effects remain limited .

2. Antitumor Activity

Preliminary studies suggest that derivatives of piperazine can exhibit cytotoxic effects against various cancer cell lines. The presence of functional groups similar to those in this compound may influence its interaction with tumor cells. For instance, thiazole-integrated compounds have demonstrated notable growth-inhibitory effects on cancer cell lines like HT29 and Jurkat .

3. Enzyme Inhibition

The compound's structural features suggest potential interactions with enzyme targets, which could be explored for therapeutic applications. Studies on related compounds indicate that modifications can lead to enhanced inhibitory activity against specific enzymes involved in metabolic pathways .

Case Studies

Several case studies have documented the biological effects of structurally similar compounds:

- Case Study on Anticonvulsant Properties :

- Antitumor Efficacy :

The mechanisms underlying the biological activities of this compound may involve:

- Receptor Binding : Similar compounds often interact with neurotransmitter receptors or oncogenic proteins.

- Enzyme Inhibition : The structural motifs may facilitate binding to active sites of enzymes involved in disease processes.

Q & A

Q. How is the (S)-configuration of the amino acid moiety preserved during synthesis?

Q. What strategies mitigate ester group hydrolysis during prolonged reactions?

- Methodology :

- Low-Temperature Reactions : Conduct acylation steps at 0–5°C to slow hydrolysis .

- Anhydrous Conditions : Employ molecular sieves or inert atmospheres to exclude moisture .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.